[Methoxysilyl(trimethylsilyloxy)methoxy]-trimethylsilane
Description
[Methoxysilyl(trimethylsilyloxy)methoxy]-trimethylsilane is a branched organosilane characterized by a central silicon atom bonded to a methoxysilyl group, a trimethylsilyloxy group, a methoxy group, and three methyl substituents. Its complex structure imparts unique reactivity and steric effects, distinguishing it from simpler silanes. This compound is primarily utilized in applications requiring controlled hydrolysis, adhesion promotion, and surface modification due to its hybrid organic-inorganic functionality .
Properties
Molecular Formula |
C8H24O3Si3 |
|---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
[methoxysilyl(trimethylsilyloxy)methoxy]-trimethylsilane |
InChI |
InChI=1S/C8H24O3Si3/c1-9-12-8(10-13(2,3)4)11-14(5,6)7/h8H,12H2,1-7H3 |
InChI Key |
XYUNUZKPBLUGOR-UHFFFAOYSA-N |
Canonical SMILES |
CO[SiH2]C(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Key structural differences between the target compound and analogous silanes are summarized below:
Key Observations :
- The target compound’s branched structure reduces the density of reactive methoxysilyl groups compared to linear silanes like methyltrimethoxysilane.
- The trimethylsilyloxy group introduces steric hindrance, slowing hydrolysis and condensation kinetics relative to simpler trialkoxysilanes .
Reactivity and Hydrolysis Behavior
- Hydrolysis Rate : Linear silanes with multiple methoxy groups (e.g., methyltrimethoxysilane) hydrolyze rapidly due to high methoxy density. In contrast, the target compound’s steric bulk delays hydrolysis, favoring controlled network formation .
- Condensation Products : Hydroxymethyltrimethoxysilane forms dimeric/polymeric species upon hydrolysis, creating hard films . The target compound’s branched structure may yield less cross-linked networks, enhancing flexibility in coatings.
Thermal and Physical Properties
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